N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-3-(oxolan-3-yl)benzamide
Description
N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-3-(oxolan-3-yl)benzamide is a synthetic organic compound featuring a benzamide core linked to a 1,2,4-oxadiazole ring and an oxolane (tetrahydrofuran) ring
Properties
IUPAC Name |
N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-3-(oxolan-3-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O3/c1-10-17-14(21-18-10)8-16-15(19)12-4-2-3-11(7-12)13-5-6-20-9-13/h2-4,7,13H,5-6,8-9H2,1H3,(H,16,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPFAJEYPIAQJQR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)CNC(=O)C2=CC=CC(=C2)C3CCOC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
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Formation of the 1,2,4-Oxadiazole Ring
Starting Materials: 3-methyl-1,2,4-oxadiazole can be synthesized from acylhydrazides and nitriles.
Reaction Conditions: Typically, the reaction involves heating the acylhydrazide with the nitrile in the presence of a dehydrating agent such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂).
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Formation of the Benzamide Core
Starting Materials: Benzoyl chloride and an appropriate amine.
Reaction Conditions: The reaction is usually carried out in the presence of a base like triethylamine (TEA) or pyridine to neutralize the hydrochloric acid formed.
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Linking the Oxadiazole and Benzamide
Starting Materials: The oxadiazole derivative and the benzamide.
Reaction Conditions: This step often involves a coupling reaction using reagents like N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-3-(oxolan-3-yl)benzamide would likely follow similar synthetic routes but optimized for scale. This includes using continuous flow reactors for better control over reaction conditions and yields, and employing automated systems for reagent addition and product isolation.
Chemical Reactions Analysis
Types of Reactions
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Oxidation
Reagents: Common oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Products: Oxidation of the methyl group on the oxadiazole ring can lead to the formation of carboxylic acids or aldehydes.
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Reduction
Reagents: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Products: Reduction of the oxadiazole ring can yield amines or alcohols.
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Substitution
Reagents: Nucleophiles like amines or thiols.
Products: Substitution reactions can introduce various functional groups onto the benzamide or oxadiazole rings.
Common Reagents and Conditions
Oxidation: KMnO₄ in acidic or neutral medium.
Reduction: LiAlH₄ in dry ether.
Substitution: Nucleophiles in the presence of a base like NaOH or K₂CO₃.
Scientific Research Applications
Chemistry
Catalysis: The compound can act as a ligand in coordination chemistry, forming complexes with metals that can be used as catalysts in organic reactions.
Biology
Antimicrobial Activity: Compounds containing the 1,2,4-oxadiazole ring have shown significant antimicrobial properties.
Anticancer Activity: Benzamide derivatives are known for their potential anticancer activities, possibly due to their ability to inhibit specific enzymes involved in cancer cell proliferation.
Medicine
Drug Development: The compound can be a lead structure for developing new pharmaceuticals targeting various diseases, including bacterial infections and cancer.
Industry
Material Science: The compound can be used in the development of new materials with specific properties, such as polymers with enhanced stability or reactivity.
Mechanism of Action
The mechanism by which N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-3-(oxolan-3-yl)benzamide exerts its effects involves interaction with specific molecular targets. For instance, the oxadiazole ring can interact with enzymes or receptors, inhibiting their activity. The benzamide moiety can enhance binding affinity and specificity, while the oxolane ring can improve solubility and bioavailability.
Comparison with Similar Compounds
Similar Compounds
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N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-3-(oxolan-3-yl)benzamide: vs. N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-3-(pyrrolidin-3-yl)benzamide :
- The latter contains a pyrrolidine ring instead of an oxolane ring, which can affect its solubility and biological activity.
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This compound: vs. N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-3-(tetrahydrothiophen-3-yl)benzamide :
- The latter contains a tetrahydrothiophene ring, which introduces sulfur into the structure, potentially altering its reactivity and interaction with biological targets.
Uniqueness
This compound is unique due to its combination of the oxadiazole and oxolane rings, which can confer specific chemical and biological properties not found in other similar compounds. This uniqueness can be leveraged in designing new drugs or materials with tailored properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
